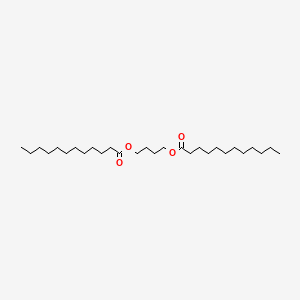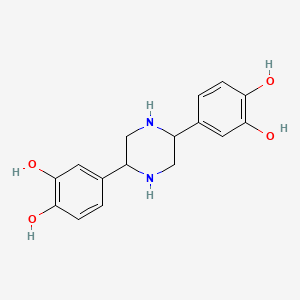
4,4'-(Piperazine-2,5-diyl)bis(benzene-1,2-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is a synthetic compound with the molecular formula C₁₆H₁₈N₂O₄. It is also known as 2,5-Bis-(3,4-dihydroxyphenyl)piperazine. This compound is characterized by the presence of a piperazine ring substituted with two benzene-1,2-diol groups. It is often used as an impurity standard in the production of epinephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) typically involves the reaction of piperazine with 3,4-dihydroxybenzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid is often used to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene rings can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Acylated or alkylated derivatives.
Applications De Recherche Scientifique
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for impurity analysis in epinephrine production.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Studied for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is primarily related to its ability to undergo redox reactions. The hydroxyl groups on the benzene rings can donate electrons, making the compound a potential antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. The piperazine ring may also interact with various molecular targets, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis-(3,4-dihydroxyphenyl)piperazine: A closely related compound with similar chemical properties.
Epinephrine Impurity F: Another compound used as a standard in epinephrine production.
Norepinephrine EP Impurity B: A related compound with similar structural features.
Uniqueness
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is unique due to its dual hydroxyl groups on the benzene rings, which confer significant antioxidant properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H18N2O4 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
4-[5-(3,4-dihydroxyphenyl)piperazin-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18N2O4/c19-13-3-1-9(5-15(13)21)11-7-18-12(8-17-11)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2 |
Clé InChI |
KNOWUIVBMKCGSP-UHFFFAOYSA-N |
SMILES canonique |
C1C(NCC(N1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


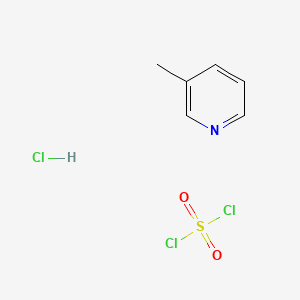
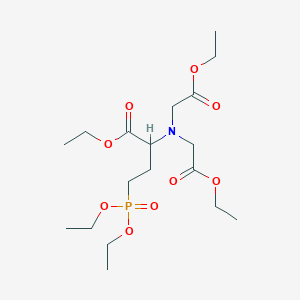

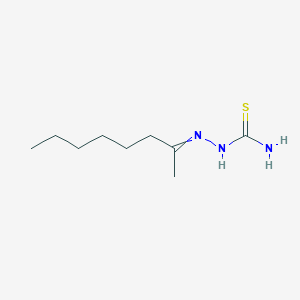
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
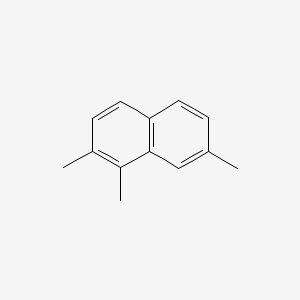
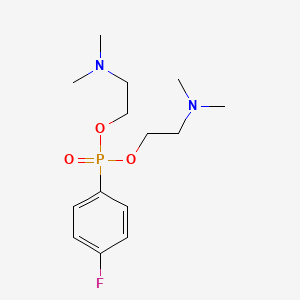
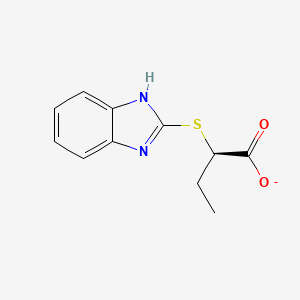
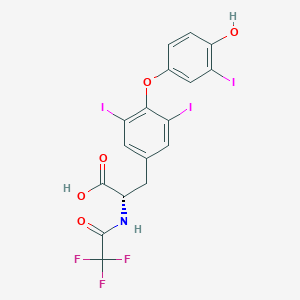
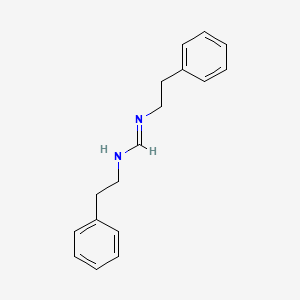
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)
![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
